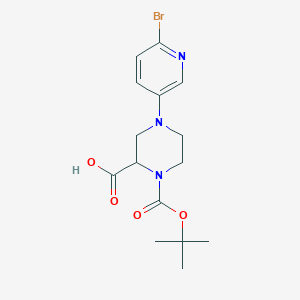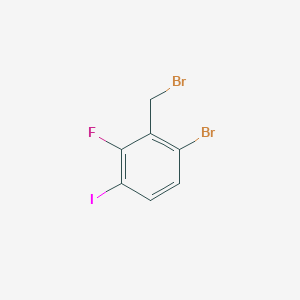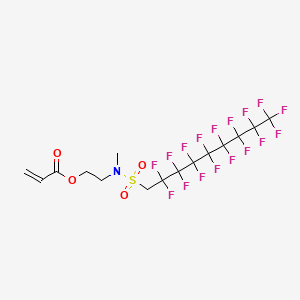
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is a specialized chemical compound that belongs to the class of acrylates. Acrylates are known for their applications in polymer chemistry, particularly in the production of plastics, adhesives, and coatings. This compound is characterized by the presence of a perfluorononylsulfonyl group, which imparts unique properties such as hydrophobicity and chemical resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate typically involves the following steps:
Preparation of the Perfluorononylsulfonyl Chloride: This can be achieved by reacting perfluorononanoic acid with thionyl chloride under reflux conditions.
Formation of the N-Methylamino Intermediate: The perfluorononylsulfonyl chloride is then reacted with N-methylamine to form the N-methylamino intermediate.
Acrylation: Finally, the N-methylamino intermediate is reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the acrylate can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed
Polymers: The polymerization of this compound results in polymers with hydrophobic and chemically resistant properties.
Substituted Products: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.
Surface Coatings: Employed in the development of hydrophobic and chemically resistant coatings.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Used in the production of adhesives, sealants, and other materials requiring chemical resistance.
Mécanisme D'action
The mechanism of action of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The perfluorononylsulfonyl group imparts hydrophobicity and chemical resistance, making the resulting polymers suitable for various applications. The acrylate group allows for easy polymerization, enabling the formation of long polymer chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-(1,1-Dihydroperfluorooctylsulfonyl)-N-methylamino)ethyl acrylate
- 2-(N-(1,1-Dihydroperfluorodecylsulfonyl)-N-methylamino)ethyl acrylate
Comparison
Compared to similar compounds, 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate offers a balance between hydrophobicity and chemical resistance due to the length of the perfluorononyl chain. This makes it particularly suitable for applications requiring both properties, such as in advanced coatings and specialized polymers.
Propriétés
Numéro CAS |
66008-69-3 |
|---|---|
Formule moléculaire |
C15H12F17NO4S |
Poids moléculaire |
625.3 g/mol |
Nom IUPAC |
2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononylsulfonyl(methyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C15H12F17NO4S/c1-3-7(34)37-5-4-33(2)38(35,36)6-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h3H,1,4-6H2,2H3 |
Clé InChI |
PIINPBJRTIJQBX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)

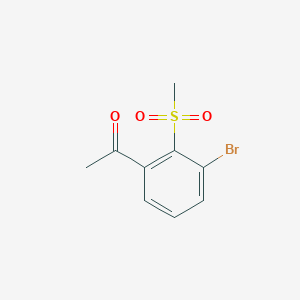
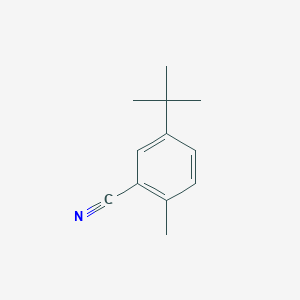
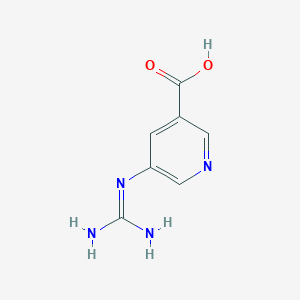
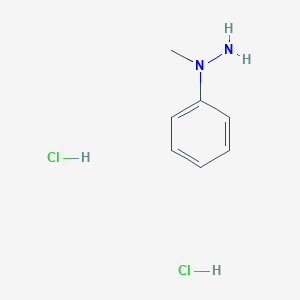
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)
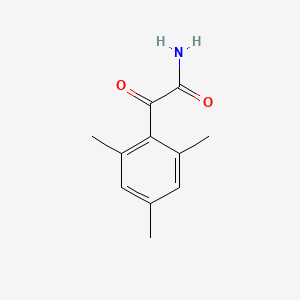

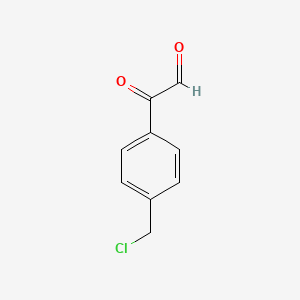
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
